Here's what we can gather from available sources:
Potassium D-erythronate, also known as 2,3,4-trihydroxybutanoic acid potassium salt, is a potassium salt derived from D-erythronic acid. Its chemical formula is and it has a molecular weight of 174.19 g/mol. This compound appears as a white to off-white powder and is soluble in water. Potassium D-erythronate is primarily recognized for its role in biochemical processes and has garnered attention for its potential applications in pharmaceuticals and biochemistry .
Potassium D-erythronate has been studied for its biological significance, particularly in metabolic pathways. It is involved in the metabolism of carbohydrates and may play a role in the synthesis of certain glycoproteins. Its presence has been noted in human biological fluids, indicating its physiological relevance . Additionally, research suggests that it may have antioxidant properties, contributing to cellular protection against oxidative stress .
Potassium D-erythronate can be synthesized through several methods:
Potassium D-erythronate has several applications:
Interaction studies of potassium D-erythronate focus on its biochemical interactions within metabolic pathways. Research indicates that it may interact with enzymes involved in carbohydrate metabolism, potentially influencing the activity of glycosyltransferases and other related enzymes. These interactions are crucial for understanding its role in physiology and potential therapeutic effects .
Potassium D-erythronate shares similarities with several other compounds within the class of sugar acids and their derivatives. Here are some comparable compounds:
Compound | Chemical Formula | Unique Features |
---|---|---|
Potassium L-ascorbate | C6H7KO6 | Vitamin C derivative; strong antioxidant properties |
Potassium D-mannonate | C6H7KO6 | Involved in sugar metabolism; different stereochemistry |
Potassium L-threonate | C4H7KO5 | Isomeric form; distinct biological activities |
Sodium D-erythronate | C4H7NaO5 | Sodium salt variant; similar properties but different solubility |
Potassium D-erythronate is unique due to its specific stereochemistry as a derivative of erythronic acid, which distinguishes it from other sugar acids. Its biological activity related to carbohydrate metabolism and potential antioxidant effects further highlight its significance compared to similar compounds. The presence of hydroxyl groups contributes to its solubility and reactivity, making it an interesting subject for further research in both biochemical and pharmaceutical contexts .
Irritant